Quizalofop-P
CAS No.: 100646-51-3
Cat. No.: VC0001433
Molecular Formula: C17H13ClN2O4
Molecular Weight: 344.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100646-51-3 |
|---|---|
| Molecular Formula | C17H13ClN2O4 |
| Molecular Weight | 344.7 g/mol |
| IUPAC Name | (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid |
| Standard InChI | InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)/t10-/m1/s1 |
| Standard InChI Key | ABOOPXYCKNFDNJ-SNVBAGLBSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
| Canonical SMILES | CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
| Boiling Point | 220 °C @ 0.2 mm Hg |
| Colorform | Colorless crystals |
| Melting Point | 91.7-92.1 °C |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
Quizalofop-p-ethyl (ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate) belongs to the quinoxaline chemical group, featuring a chlorinated quinoxaline ring linked via an ether bond to a phenoxypropionate moiety . Its molecular formula corresponds to a molecular weight of 372.8 g/mol . The stereospecific R-configuration enhances herbicidal activity compared to racemic mixtures, allowing lower application rates .
Physicochemical Profile
Key properties influencing field performance include:
| Property | Value/Range | Significance |
|---|---|---|
| Melting Point | 91.7–92.1°C | Stability during storage |
| Water Solubility (20°C) | 0.3–0.4 mg/L | Low leaching potential |
| Log | 4.28 | High lipid affinity, rapid leaf uptake |
| Vapor Pressure | mPa | Low volatility, reduced drift risk |
| Soil Half-Life | ~60 days | Moderate persistence for seasonal control |
Data derived from demonstrate optimized characteristics for foliar applications, with rapid absorption (2–4 hours) and translocation to meristematic tissues . The compound remains stable in neutral and acidic conditions but hydrolyzes in alkaline environments .
Mechanism of Action and Selectivity
ACCase Inhibition Dynamics
As an ACCase inhibitor (HRAC Group 1), quizalofop-p-ethyl blocks the carboxylation of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis . This enzymatic inhibition occurs at the chloroplastic ACCase isoform (ACCase-2) unique to grasses, explaining its selectivity in dicot crops .
Translocation and Symptomatology
Following foliar absorption, systemic movement occurs acropetally and basipetally, accumulating in shoot apical meristems and root tips . Visual symptoms progress through distinct phases:
Rainfall within 24–48 hours post-application enhances efficacy by facilitating cuticular penetration . High temperatures (>30°C) or drought stress reduce translocation efficiency, necessitating adjusted application timings .
Agricultural Applications and Formulations
Registered Crop Uses
Quizalofop-p-ethyl exhibits selectivity across 20+ broadleaf crops, including:
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Oilseeds: Canola, sunflower, soybeans
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Vegetables: Potatoes, carrots, onions
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Legumes: Chickpeas, lentils, field peas
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Industrial crops: Cotton, flax, sugar beet
Application rates vary by formulation (5%–20% emulsifiable concentrates) and target weed species, typically ranging from 30–150 L/ha .
Weed Spectrum and Resistance Management
The herbicide controls 30+ grass species, notably:
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Annuals: Lolium rigidum (ryegrass), Avena fatua (wild oats)
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Perennials: Cynodon dactylon (couch grass), Echinochloa spp. (barnyard grass)
Resistance, documented in Lolium and Alopecurus populations, necessitates integrated weed management strategies . Rotational use with HRAC Group 2 (ALS inhibitors) or Group 3 (microtubule assembly inhibitors) herbicides is recommended .
Environmental Fate and Ecotoxicology
Soil and Water Interactions
Low water solubility () and moderate soil adsorption ( days) limit leaching risks . Microbial degradation predominates, yielding non-toxic metabolites (quinoxaline-2-ol, phenoxypropionic acid) .
Non-Target Species Impact
Arthropod sensitivity varies, with EC values of 0.1–1 mg/L for predatory mites . Buffer zones of 5–10 m from water bodies are mandated in EU registrations .
Toxicological Profile and Human Health
Acute and Chronic Toxicity
Carcinogenicity studies showed increased hepatocellular adenomas in rats at 150 mg/kg/day, deemed threshold-dependent via non-genotoxic mechanisms .
Occupational Exposure Mitigation
Personal protective equipment (PPE) requirements include:
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Chemical-resistant gloves (nitrile ≥14 mil)
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Respirators (NIOSH-approved N95) during mixing/loading
Biomonitoring data indicate urinary metabolite levels remain below 0.01 mg/L in applicators using certified PPE .
Global Regulatory Status and Residue Limits
Maximum Residue Levels (MRLs)
EFSA’s 2017 review established EU MRLs for key crops:
| Commodity | MRL (mg/kg) | Processing Factor |
|---|---|---|
| Soybeans | 0.05 | 1.2 (oil) |
| Rapeseed | 0.1 | 3.0 (meal) |
| Sunflower | 0.02 | N/A |
Registration Milestones
Ongoing reevaluations focus on rotational crop uptake and cumulative risk from propaquizafop metabolites .
Recent Advances and Future Directions
Nanoformulation Developments
Encapsulation in chitosan nanoparticles (150–200 nm) enhances rainfastness, reducing application rates by 40% in preliminary trials .
Synergistic Tank Mixes
Combinations with imazamox (HRAC Group 2) show additive effects on Echinochloa crus-galli, delaying resistance evolution .
Biodegradation Optimization
Pseudomonas fluorescens strains degrade soil residues 50% faster under aerobic conditions, potential for phytoremediation protocols .
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